molecular formula C12H10FNO B1429249 6-cyclopropyl-8-fluoroisoquinolin-1(2H)-one CAS No. 1242156-53-1

6-cyclopropyl-8-fluoroisoquinolin-1(2H)-one

Cat. No. B1429249
M. Wt: 203.21 g/mol
InChI Key: LDOIRSRUYDIUTP-UHFFFAOYSA-N
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Description

6-cyclopropyl-8-fluoroisoquinolin-1(2H)-one (6-CPFQ) is a synthetic compound derived from the isoquinoline family of compounds. It has been studied for its potential applications in various fields, including scientific research, biochemistry, and physiology.

Scientific Research Applications

Antimycobacterial Applications

A significant application of 6-cyclopropyl-8-fluoroisoquinolin-1(2H)-one derivatives is in the development of antimycobacterial agents. Research has shown these compounds to be effective against Mycobacterium tuberculosis, including multi-drug resistant strains. They have demonstrated in vitro and in vivo activities and the ability to inhibit the supercoiling activity of mycobacterial DNA gyrase, which is critical for their antimycobacterial properties. Some specific compounds within this class have shown high efficacy in reducing bacterial load in animal models, indicating their potential as therapeutic agents against tuberculosis (Senthilkumar et al., 2008) (Senthilkumar et al., 2009).

Photostability Studies

Studies on the photostability of fluoroquinolones, including those substituted at the 8 position like 6-cyclopropyl-8-fluoroisoquinolin-1(2H)-one, have been conducted. These studies are vital in understanding the behavior of these compounds under UV irradiation, which is crucial for their safe and effective use in pharmaceuticals. Research has shown that the introduction of certain substituents at the 8 position plays a significant role in the stability of these compounds against UV light irradiation (Matsumoto et al., 1992).

Synthesis and Structural Analysis

Research has also focused on the synthesis and structural activity relationships of various 6-cyclopropyl-8-fluoroisoquinolin-1(2H)-one derivatives. This includes exploring different substituents and modifications to optimize their antibacterial activity and reduce potential side effects. Such studies contribute to the development of more effective and safer antibacterial agents (Hayashi et al., 2002).

Antibacterial Activity

Several studies have reported on the antibacterial properties of derivatives of 6-cyclopropyl-8-fluoroisoquinolin-1(2H)-one, particularly against Gram-positive and Gram-negative bacteria. These studies are crucial for developing new antibacterial agents, especially in the context of increasing antibiotic resistance (Inagaki et al., 2004).

properties

IUPAC Name

6-cyclopropyl-8-fluoro-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO/c13-10-6-9(7-1-2-7)5-8-3-4-14-12(15)11(8)10/h3-7H,1-2H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDOIRSRUYDIUTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=C3C(=C2)C=CNC3=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-cyclopropyl-8-fluoroisoquinolin-1(2H)-one

Synthesis routes and methods I

Procedure details

To a solution of 4-cyclopropyl-2-fluoro-6-methylbenzamide (37.2 g, 0.19 mol) in 2-methyltetrahydrofuran (MeTHF; 223 ml) was added 1,1-dimethoxy-N,N-dimethylmethanamine (29.8 g, 0.25 mol). The mixture was heated to 60° C. for 2 hours, then around 100 mL of MeTHF was distilled out under vacuum in order to remove Methanol. The reaction mixture was heated to 55° C. again, and potassium tert-butoxide, 1 M solution in THF (289 ml, 0.29 mol) was added dropwise. After 1 hr stirring at 60° C., the reaction mixture was allowed to cool down to room temperature and poured into HCl, 1 M solution (289 ml, 0.29 mol), and then THF/MeTHF was distilled out at 60° C. for crystallization. During the distillation, IPA (223 ml) was added slowly. After most of THF/MeTHF was removed, the solution was cooled down to ambient temperature. The desired product was crystallized out from IPA/water, collected by filtration and washed with water and cold IPA. The filter cake was dried under vacuum at 50° C. to afford 30.1 g of the title compound (77% isolated yield) as a white solid. MS (ESI) 204 (M+H)+.
Quantity
37.2 g
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reactant
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Quantity
29.8 g
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reactant
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223 mL
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solvent
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0 (± 1) mol
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reactant
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[Compound]
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solution
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0 (± 1) mol
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reactant
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289 mL
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reactant
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0 (± 1) mol
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[Compound]
Name
solution
Quantity
289 mL
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reactant
Reaction Step Three
Yield
77%

Synthesis routes and methods II

Procedure details

To a solution of compound I (0.272 g, 1.32 mmol) in 8 ml dioxane placed in a pressure tube was added under argon DDQ (0.301 g, 1.32 mmol). The tube was sealed and the mixture heated at 100° C. for 18 hours with stirring. After cooling the reaction was diluted with ethyl acetate and the organic phase washed with 1N NaOH and brine, dried over sodium sulfate and concentrated in vacuo. The residue was purified by flash chromatography (75% ethyl actate/hexane to 100% ethyl acetate) to afford 90 mg (33% yield) of II.
Quantity
0.272 g
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reactant
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8 mL
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solvent
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0 (± 1) mol
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Yield
33%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-cyclopropyl-8-fluoroisoquinolin-1(2H)-one
Reactant of Route 2
6-cyclopropyl-8-fluoroisoquinolin-1(2H)-one
Reactant of Route 3
6-cyclopropyl-8-fluoroisoquinolin-1(2H)-one
Reactant of Route 4
6-cyclopropyl-8-fluoroisoquinolin-1(2H)-one
Reactant of Route 5
6-cyclopropyl-8-fluoroisoquinolin-1(2H)-one
Reactant of Route 6
6-cyclopropyl-8-fluoroisoquinolin-1(2H)-one

Citations

For This Compound
5
Citations
X Zhao, W Huang, Y Wang, M Xin, Q Jin, J Cai… - Bioorganic & Medicinal …, 2015 - Elsevier
A series of novel reversible BTK inhibitors was designed based on the structure of the recently reported preclinical drug RN486. Knowledge of the binding mode of RN486 led to the …
Number of citations: 34 www.sciencedirect.com
X Zhao, W Huang, Y Wang, M Xin, Q Jin, J Cai… - Bioorganic & Medicinal …, 2015 - Elsevier
A series of pyrrolo[2,3-b]pyridine-based derivatives were designed as potent Bruton’s tyrosine kinase (BTK) inhibitors by using a scaffold-hopping strategy. Structure–activity …
Number of citations: 21 www.sciencedirect.com
W Kawahata, T Asami, T Kiyoi, T Irie… - Journal of medicinal …, 2018 - ACS Publications
Bruton’s tyrosine kinase (BTK) is a promising drug target for the treatment of multiple diseases, such as B-cell malignances, asthma, and rheumatoid arthritis. A series of novel …
Number of citations: 28 pubs.acs.org
W Kawahata, T Asami, T Kiyoi, T Irie… - Journal of Medicinal …, 2021 - ACS Publications
Although Bruton’s tyrosine kinase (BTK) has been recognized as a validated drug target for the treatment of B-cell malignances, the emergence of clinical resistance to the first-…
Number of citations: 10 pubs.acs.org
X Zhao, M Xin, W Huang, Y Ren, Q Jin, F Tang… - Bioorganic & Medicinal …, 2015 - Elsevier
A series of novel reversible Btk inhibitors has been designed based on the structure of the recently reported preclinical drug RN486. The synthesis and SAR of these compounds are …
Number of citations: 29 www.sciencedirect.com

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